N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide is an organic compound that features a bipyridine moiety linked to a bromofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide typically involves the coupling of a bipyridine derivative with a bromofuran carboxylic acid. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a bromofuran carboxylic acid under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DMF or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes. Additionally, the compound may interact with DNA or proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the development of pharmaceuticals for heart failure treatment.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide is unique due to the presence of both a bipyridine and a bromofuran moiety, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions
Properties
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-4-3-13(22-14)16(21)20-10-12-2-1-7-19-15(12)11-5-8-18-9-6-11/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPCNKSOUTCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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